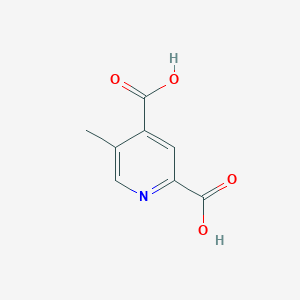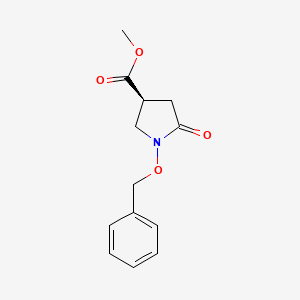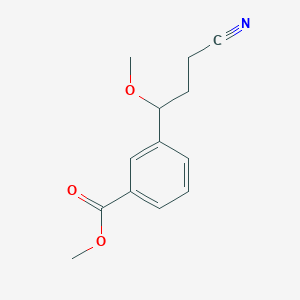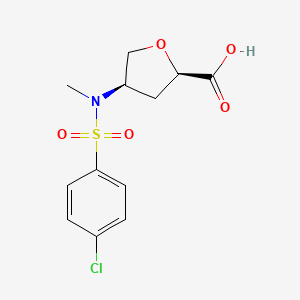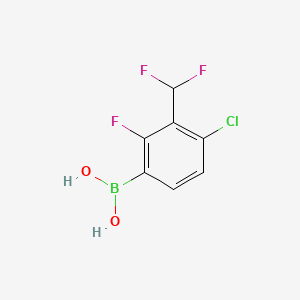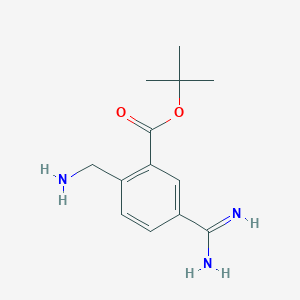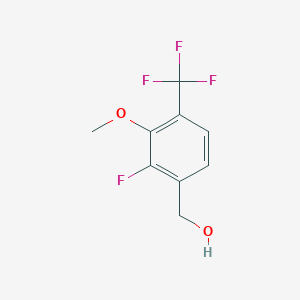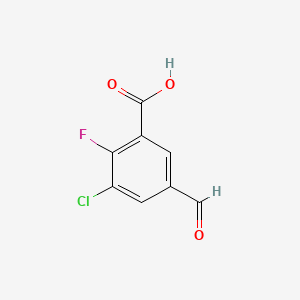
(1R,4R)-N1-(2-methoxyethyl)cyclohexane-1,4-diamine dihydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1R,4R)-N1-(2-methoxyethyl)cyclohexane-1,4-diamine dihydrochloride is a chemical compound with the molecular formula C9H22Cl2N2O and a molecular weight of 245.19 g/mol . This compound is primarily used in research and development settings and is known for its unique structural properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1R,4R)-N1-(2-methoxyethyl)cyclohexane-1,4-diamine dihydrochloride typically involves the reaction of cyclohexane-1,4-diamine with 2-methoxyethyl chloride under controlled conditions. The reaction is carried out in the presence of a suitable base, such as sodium hydroxide, to facilitate the nucleophilic substitution reaction. The product is then purified and converted to its dihydrochloride salt form by treatment with hydrochloric acid.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques, such as crystallization and chromatography, ensures the consistent quality of the final product.
Chemical Reactions Analysis
Types of Reactions
(1R,4R)-N1-(2-methoxyethyl)cyclohexane-1,4-diamine dihydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the methoxyethyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide or other strong bases in an aqueous or organic solvent.
Major Products Formed
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted cyclohexane derivatives.
Scientific Research Applications
(1R,4R)-N1-(2-methoxyethyl)cyclohexane-1,4-diamine dihydrochloride has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (1R,4R)-N1-(2-methoxyethyl)cyclohexane-1,4-diamine dihydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act by binding to these targets and modulating their activity, leading to various biological effects. The exact pathways and molecular interactions are subjects of ongoing research .
Comparison with Similar Compounds
Similar Compounds
Cyclohexane-1,4-diamine: A structurally similar compound with different functional groups.
2-Methoxyethylamine: Shares the methoxyethyl group but differs in the cyclohexane backbone.
Uniqueness
(1R,4R)-N1-(2-methoxyethyl)cyclohexane-1,4-diamine dihydrochloride is unique due to its specific stereochemistry and the presence of both cyclohexane and methoxyethyl groups. This combination imparts distinct chemical and biological properties that are not observed in other similar compounds .
Properties
Molecular Formula |
C9H22Cl2N2O |
|---|---|
Molecular Weight |
245.19 g/mol |
IUPAC Name |
4-N-(2-methoxyethyl)cyclohexane-1,4-diamine;dihydrochloride |
InChI |
InChI=1S/C9H20N2O.2ClH/c1-12-7-6-11-9-4-2-8(10)3-5-9;;/h8-9,11H,2-7,10H2,1H3;2*1H |
InChI Key |
RZGSUEQUOOWYKS-UHFFFAOYSA-N |
Canonical SMILES |
COCCNC1CCC(CC1)N.Cl.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


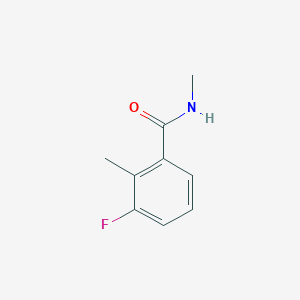
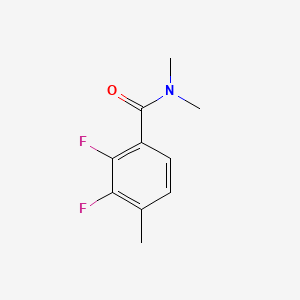
![methyl 4-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrrolo[2,3-b]pyridine-3-carboxylate](/img/structure/B14030099.png)
